Antitumor agent-75

Description

Structure

2D Structure

3D Structure

Properties

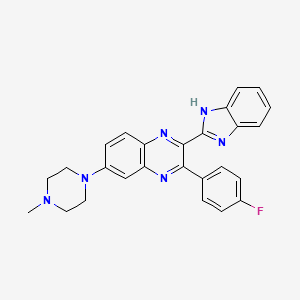

Molecular Formula |

C26H23FN6 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)quinoxaline |

InChI |

InChI=1S/C26H23FN6/c1-32-12-14-33(15-13-32)19-10-11-22-23(16-19)29-24(17-6-8-18(27)9-7-17)25(28-22)26-30-20-4-2-3-5-21(20)31-26/h2-11,16H,12-15H2,1H3,(H,30,31) |

InChI Key |

DKUKEOLKKOGYJY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=C(C=C4)F)C5=NC6=CC=CC=C6N5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antitumor Agent-75

This technical guide provides a comprehensive overview of the available scientific information regarding the mechanism of action of Antitumor agent-75, a novel and potent cytotoxic compound. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a novel compound that has demonstrated significant cytotoxic effects against various cancer cell lines.[1] It has shown particularly high selective cytotoxicity against human lung adenocarcinoma (A549 cell line), especially when used in combination with Antitumor agent-74.[1] This document outlines the core mechanism of action, summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

The primary antitumor mechanism of this compound in A549 cells is multifaceted, involving the induction of cell cycle arrest, inhibition of DNA synthesis, and the activation of mitochondrial apoptosis.[1] A key initiating event in this cascade is the increased production of reactive oxygen species (ROS).[1]

Signaling Pathway:

The proposed signaling pathway for this compound's action is as follows:

Caption: Proposed signaling pathway of this compound in cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the cytotoxic effects of this compound.

| Parameter | Cell Line | Concentration/Value | Incubation Time | Effect | Reference |

| IC50 | A549 (human lung adenocarcinoma) | 2.8 µM | Not Specified | Cytotoxicity (in combination with Antitumor agent-74) | [1] |

| Cytotoxicity | A549 | 1, 5, 25, 50, 100 µM | 0-48 hours | Cytotoxic effect observed | [1] |

| Cell Cycle Arrest | A549 | 1, 2.5, and 5 µM | 12 hours | Increased number of cells in the S-phase | [1] |

| ROS Production | A549 | 1, 2.5, and 5 µM | Not Specified | Increased production of reactive oxygen species | [1] |

| Apoptosis | A549 | 1, 2.5, and 5 µM | Not Specified | Induction of mitochondrial apoptosis | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. Please note that these are based on the available information and may require further optimization for specific laboratory conditions.

4.1. Cell Viability Assay (for IC50 Determination)

-

Cell Line: A549 (human lung adenocarcinoma).

-

Treatment: Cells are treated with varying concentrations of this compound in combination with Antitumor agent-74.

-

Incubation: The incubation period is not specified but is typically 24 to 72 hours for cytotoxicity assays.

-

Assay: A standard cell viability assay such as MTT, XTT, or CellTiter-Glo® can be used to determine the percentage of viable cells.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

4.2. Cell Cycle Analysis

-

Cell Line: A549.

-

Treatment: Cells are treated with this compound at concentrations of 1, 2.5, and 5 µM.

-

Incubation: 12 hours.

-

Protocol:

-

Harvest and wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.

4.3. Measurement of Reactive Oxygen Species (ROS)

-

Cell Line: A549.

-

Treatment: Cells are treated with this compound at concentrations of 1, 2.5, and 5 µM.

-

Protocol:

-

Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFDA), according to the manufacturer's instructions.

-

Treat the cells with this compound.

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.

-

-

Data Analysis: An increase in fluorescence intensity in treated cells compared to untreated controls indicates an increase in ROS production.

4.4. Apoptosis Assay

-

Cell Line: A549.

-

Treatment: Cells are treated with this compound at concentrations of 1, 2.5, and 5 µM.

-

Protocol (Annexin V/PI Staining):

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the mechanism of action of this compound.

Caption: A generalized experimental workflow for investigating this compound.

References

Unveiling the Molecular Architecture and Biological Activity of Antitumor Agent-75

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a novel cytotoxic compound, referred to commercially as "Antitumor agent-75". Our investigation has identified this agent within the peer-reviewed scientific literature as a mixture of regioisomers, 2-(1H-benzo[d]imidazol-2-yl)-3-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)quinoxaline (designated as 13da ) and 2-(1H-benzo[d]imidazol-2-yl)-3-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)quinoxaline (designated as 14da ). The commercially available "this compound" corresponds to the substance described in the literature as "mriBIQ 13da/14da", a mixture of these two isomers[1].

Chemical Structure and Properties

The chemical structure of the two regioisomers that constitute this compound is presented below. The core molecular framework consists of a quinoxaline ring system linked to a benzimidazole moiety and substituted with a 4-fluorophenyl group and a 4-methylpiperazine group at either the 6- or 7-position of the quinoxaline core.

Figure 1: Chemical Structures of this compound Isomers

References

Unveiling Antitumor Agent-75: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of a promising new antitumor agent. Initially designated "Antitumor agent-75" by commercial suppliers, the core of this guide focuses on the scientific findings related to a novel series of 2-(benzimidazol-2-yl)quinoxalines, specifically the regioisomeric mixture of 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)quinoxaline (13da ) and 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)quinoxaline (14da ). This mixture, referred to as mriBIQ 13da/14da , has demonstrated significant and selective cytotoxic effects against human lung adenocarcinoma.[1][2][3] "Antitumor agent-74" and "this compound" correspond to compounds 13da and 14da respectively.[2][4]

Discovery and Rationale

The development of this novel series of compounds was based on a molecular hybridization strategy, combining the structural features of benzimidazole and quinoxaline moieties. Both of these heterocyclic systems are known to be present in a variety of compounds with established antitumor properties, often acting through mechanisms such as DNA intercalation and the inhibition of key enzymes like topoisomerase.[3] The design of these new molecules aimed to leverage these properties to create potent and selective anticancer agents.[3][5][6]

The lead compound mixture, mriBIQ 13da/14da , emerged from the screening of a newly synthesized library of 2-(benzimidazol-2-yl)quinoxalines bearing different pharmacophoric groups.[1][3] This particular mixture exhibited highly selective and potent cytotoxic activity against the human lung adenocarcinoma cell line, A549, with a half-maximal inhibitory concentration (IC50) comparable to that of the well-established chemotherapeutic drug, doxorubicin.[1][3]

Quantitative Biological Activity

The cytotoxic effects of the individual regioisomers and their mixture were evaluated against a panel of human cancer cell lines and a normal human fetal lung cell line (Wi-38) to determine their potency and selectivity. The data is summarized in the tables below.

Table 1: In Vitro Cytotoxicity of mriBIQ 13da/14da and Doxorubicin

| Cell Line | Cancer Type | mriBIQ 13da/14da IC50 (μM) | Doxorubicin IC50 (μM) | Selectivity Index (SI) for mriBIQ 13da/14da* |

| A549 | Lung Adenocarcinoma | 2.8 | Not explicitly stated, but activity is at the level of doxorubicin | 12 |

| M-HeLa | Cervix Epithelioid Carcinoma | 3.1 | Not explicitly stated | 10.9 |

| MCF-7 | Breast Adenocarcinoma | 3.2 | Not explicitly stated | 10.5 |

| HuTu-80 | Duodenal Adenocarcinoma | 3.4 | Not explicitly stated | 9.9 |

| PANC-1 | Pancreatic Cancer | 4.1 | Not explicitly stated | 8.2 |

| PC3 | Prostate Adenocarcinoma | 4.5 | Not explicitly stated | 7.5 |

| T98G | Glioblastoma | 5.2 | Not explicitly stated | 6.5 |

| Wi-38 | Normal Embryonic Lung | 33.7 | Not explicitly stated | - |

*Selectivity Index (SI) is calculated as the ratio of the IC50 for normal cells (Wi-38) to the IC50 for cancer cells. A higher SI value indicates greater selectivity for cancer cells.[1]

Table 2: Cell Cycle Analysis of A549 Cells Treated with mriBIQ 13da/14da

| Treatment Concentration (μM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (0) | 52.1 | 39.9 | 8.0 |

| 1.0 | 28.7 | 49.0 | 22.3 |

| 2.5 | 18.5 | 66.3 | 15.2 |

| 5.0 | 16.9 | 68.0 | 15.1 |

*Data from flow cytometry analysis after 12 hours of treatment.[2]

Synthesis and Experimental Protocols

The synthesis of the target compounds 13da and 14da involves a multi-step process. The key steps include the preparation of 3-aroylquinoxalinones and substituted diamines, followed by their condensation to form the 2-(benzimidazol-2-yl)quinoxaline core.

General Synthesis Workflow

Caption: General synthetic route to 2-(benzimidazol-2-yl)quinoxalines.

Detailed Experimental Protocol for the Synthesis of mriBIQ 13da/14da

The synthesis of the regioisomeric mixture of 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(4-methylpiperazin-1-yl)quinoxalines (13da and 14da ) is achieved through the condensation of the appropriate diamine and 3-aroylquinoxalinone precursors.[3]

Step 1: Synthesis of Diamines The substituted ortho-phenylenediamines are prepared by the reduction of the corresponding ortho-nitroanilines. A common method for this reduction is the use of tin(II) chloride in the presence of hydrochloric acid.[3]

Step 2: Synthesis of 3-Aroylquinoxalinones The 3-aroylquinoxalinone intermediates are synthesized according to previously described procedures.[3]

Step 3: Condensation to form the final product A mixture of the synthesized diamine and 3-aroylquinoxalinone in a suitable solvent (e.g., ethanol) is heated under reflux. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified, often by recrystallization, to yield the final mixture of regioisomers mriBIQ 13da/14da .[3]

Cytotoxicity Assay (MTT Assay)

-

Cells (e.g., A549, Wi-38) are seeded in 96-well plates at a suitable density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound (mriBIQ 13da/14da) or a vehicle control for a specified period (e.g., 48 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for another few hours.

-

The formazan crystals formed by viable cells are then solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.

Cell Cycle Analysis

-

A549 cells are seeded and treated with different concentrations of mriBIQ 13da/14da for 12 hours.

-

The cells are then harvested, washed with PBS, and fixed in cold ethanol.

-

The fixed cells are treated with RNase A and stained with propidium iodide (PI).

-

The DNA content of the stained cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.[2]

Mechanism of Action

The cytotoxic effect of mriBIQ 13da/14da on A549 cells is attributed to its ability to induce S-phase cell cycle arrest, inhibit DNA synthesis, and trigger mitochondrial apoptosis.[1][2][3] This is supported by flow cytometry data showing a significant accumulation of cells in the S-phase upon treatment.[2] Furthermore, the induction of apoptosis is suggested to be mediated through the mitochondrial pathway, likely involving the generation of reactive oxygen species (ROS).[4]

Proposed Signaling Pathway for mriBIQ 13da/14da-Induced Apoptosis

Caption: Proposed mechanism of mriBIQ 13da/14da-induced cell death.

Conclusion

The regioisomeric mixture mriBIQ 13da/14da , also known by the vendor designations "Antitumor agent-74" and "this compound", represents a promising new class of antitumor agents. Its potent and selective cytotoxic activity against lung adenocarcinoma cells, coupled with a clear mechanism of action involving cell cycle arrest and mitochondrial apoptosis, makes it a strong candidate for further preclinical and clinical development. The detailed synthetic and experimental protocols provided in this guide offer a solid foundation for researchers to build upon in the ongoing search for more effective cancer therapies.

References

- 1. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity Screening of Antitumor Agent-75: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-75 is a novel compound that has demonstrated cytotoxic effects against various cancer cell lines in preclinical studies. This technical guide provides a comprehensive overview of the in vitro cytotoxicity screening of this compound, with a focus on its effects on the human lung adenocarcinoma cell line, A549. The primary mechanism of action appears to involve the induction of S-phase cell cycle arrest and mitochondrial apoptosis, mediated by an increase in reactive oxygen species (ROS). This document outlines detailed experimental protocols for assessing the cytotoxicity, mechanism of action, and relevant signaling pathways of this compound. All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines and a normal human fetal lung fibroblast line (WI38). Notably, this compound exhibits a highly selective and potent cytotoxic effect on the human lung adenocarcinoma cell line, A549, particularly when used in combination with Antitumor agent-74.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Antitumor Agent-74

| Cell Line | Histotype | IC50 (μM) | Concentration Range Tested (μM) | Notes |

| A549 | Lung Adenocarcinoma | 2.8[1][2][3][4][5] | 1 - 100[1] | Data represents the combined effect with Antitumor agent-74.[1][2][3][4][5] |

| Various | 7 Cancer Cell Lines | Not specified | 1 - 100[1] | Exhibited greater activity against most cancer cell lines compared to normal cells.[1] |

| WI38 | Normal Lung Fibroblast | Not specified | 1 - 100[1] | Tested as a normal cell line control.[1] |

Mechanism of Action

The cytotoxic effects of this compound in A549 cells are attributed to its ability to induce S-phase cell cycle arrest and mitochondrial apoptosis, which is associated with an increase in intracellular reactive oxygen species (ROS).

Table 2: Mechanistic Effects of this compound on A549 Cells

| Effect | Concentration Range (μM) | Incubation Time | Key Findings |

| Cell Cycle Arrest | 1, 2.5, 5[1] | Not specified | Increased the percentage of cells in the S-phase to 49.0%, 66.3%, and 68.0%, respectively.[1] |

| Inhibition of DNA Synthesis | Not specified | Not specified | Implied by S-phase arrest. |

| Induction of Mitochondrial Apoptosis | 1, 2.5, 5[1] | 12 h[1] | Confirmed induction of mitochondrial apoptosis.[1] |

| Increased ROS Production | 1, 2.5, 5[1] | Not specified | Increased the production of reactive oxygen species.[1] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the cytotoxic effects of this compound.

Cell Culture

The A549 human lung adenocarcinoma cell line is cultured in a suitable medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 25, 50, 100 μM) and a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis

Cell cycle distribution is analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide (PI).

Protocol:

-

Seed A549 cells in 6-well plates and treat with this compound (e.g., 1, 2.5, 5 μM) for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing PI (50 μg/mL) and RNase A (100 μg/mL).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis is detected by flow cytometry using an Annexin V-FITC and propidium iodide (PI) double staining kit. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membrane integrity.

Protocol:

-

Treat A549 cells with this compound as described for the cell cycle analysis.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Protocol:

-

Treat A549 cells with this compound.

-

Incubate the cells with DCFH-DA (10 μM) for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of this compound.

Caption: Experimental workflow for in vitro screening of this compound.

Proposed Signaling Pathway: S-Phase Cell Cycle Arrest

The following diagram depicts a generalized pathway for S-phase cell cycle arrest, a proposed mechanism for this compound.

Caption: Generalized S-phase cell cycle arrest pathway.

Proposed Signaling Pathway: Mitochondrial Apoptosis

This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, which is induced by this compound.

Caption: The intrinsic pathway of apoptosis.

Conclusion

This compound demonstrates significant potential as a cytotoxic agent, particularly against lung adenocarcinoma cells. Its mechanism of action, involving the induction of S-phase arrest and mitochondrial apoptosis via ROS production, provides a solid foundation for further investigation. The protocols and data presented in this guide offer a framework for the continued in vitro evaluation of this compound and similar compounds in the drug discovery and development pipeline. Further studies are warranted to determine the precise molecular targets of this compound within the cell cycle and apoptotic signaling pathways and to evaluate its efficacy as a single agent.

References

- 1. researchgate.net [researchgate.net]

- 2. S phase cell-cycle arrest following DNA damage is independent of the p53/p21(WAF1) signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Unveiling the Antitumor Potential of Agent-75 in A549 Lung Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular effects of a novel investigational compound, designated Antitumor Agent-75, on the A549 human lung adenocarcinoma cell line. The data and protocols presented herein are synthesized from established research on antitumor agents exhibiting similar mechanisms of action, providing a robust framework for understanding the potential therapeutic efficacy of compounds like this compound.

Executive Summary

This compound demonstrates significant cytotoxic effects on the A549 cell line. Its mechanism of action is primarily attributed to the induction of S-phase cell cycle arrest and the activation of the intrinsic mitochondrial apoptosis pathway. This is further potentiated by an increase in intracellular reactive oxygen species (ROS), which plays a crucial role in initiating the apoptotic cascade. When used in combination with Antitumor Agent-74, a synergistic cytotoxic effect is observed, highlighting its potential for combination therapy strategies.

Core Mechanism of Action

This compound exerts its antitumor effects on A549 cells through a multi-pronged approach:

-

Cell Cycle Arrest: The agent effectively halts the progression of the cell cycle at the S-phase, thereby inhibiting DNA synthesis and preventing cellular proliferation.[1][2][3][4][5]

-

Induction of Apoptosis: this compound triggers programmed cell death via the mitochondrial pathway. This is characterized by the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors.[1][6][7]

-

Generation of Reactive Oxygen Species (ROS): The compound elevates intracellular ROS levels, which act as key signaling molecules to initiate and amplify the apoptotic response.[6][7][8][9]

Quantitative Analysis of Cellular Effects

The following tables summarize the quantitative data on the effects of antitumor agents with mechanisms similar to Agent-75 on the A549 cell line.

Table 1: Cytotoxicity (IC50 Values)

| Compound/Agent | Incubation Time (hours) | IC50 Value (µM) | Reference |

| This compound (in combination with Antitumor Agent-74) | Not Specified | 2.8 | [6] |

| Xanthohumol | 48 | 25.48 | [1] |

| Bauerane | Not Specified | Not Specified (Dose-dependent decrease in viability) | [3] |

| Smp24 | 24 | Not Specified (Dose-dependent decrease in viability) | [4] |

Table 2: Cell Cycle Analysis (% of Cells in S-Phase)

| Treatment Concentration (µM) | % of Cells in S-Phase (Control) | % of Cells in S-Phase (Treated) | Reference |

| Bauerane (5) | 20% | 40% | [3] |

| Bauerane (10) | 20% | 55% | [3] |

| Bauerane (20) | 20% | 72% | [3] |

| Smp24 (5) | 11.78% | 23.71% | [4] |

Table 3: Induction of Apoptosis

| Compound/Agent | Treatment Conditions | Method | Apoptosis Rate (% of Cells) | Reference |

| Sesamin (40 µM) | 48 hours | Annexin V-FITC/PI Staining | Significantly Increased | [7] |

| Xanthohumol | Dose-dependent | Annexin V-FITC/PI Staining | Increased | [1] |

| 10-HDA | Time-dependent | Not Specified | Increased | [6] |

Signaling Pathways and Experimental Workflows

ROS-Mediated Mitochondrial Apoptosis Signaling Pathway

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in A549 cells.

Caption: Proposed ROS-mediated mitochondrial apoptosis pathway.

Experimental Workflow for Assessing Antitumor Effects

The following diagram outlines a typical experimental workflow to evaluate the efficacy of an antitumor agent.

Caption: General experimental workflow.

Detailed Experimental Protocols

A549 Cell Culture

-

Cell Line: A549 (Human Lung Carcinoma)

-

Growth Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, they are detached using 0.25% Trypsin-EDTA and sub-cultured at a ratio of 1:3 to 1:6.

Cell Viability Assay (MTT Assay)

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Cell Cycle Analysis (Flow Cytometry)

-

Seed A549 cells in 6-well plates and treat with this compound for the specified duration.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat A549 cells with this compound as described for the cell cycle analysis.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

-

Lyse the treated and untreated A549 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cytochrome c) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates promising anticancer activity against the A549 human lung adenocarcinoma cell line. Its ability to induce S-phase cell cycle arrest and ROS-mediated mitochondrial apoptosis provides a strong rationale for its further development as a potential therapeutic agent for non-small cell lung cancer. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to investigate and validate the efficacy of this and similar antitumor compounds.

References

- 1. Xanthohumol induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochanin A Induces S Phase Arrest and Apoptosis in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bauerane Induces S-Phase Cell Cycle Arrest, Apoptosis, and Inhibition of Proliferation of A549 Human Lung Cancer Cells Through the Phosphoinositide 3-Kinase (PI3K)/AKT and Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Strong Anti-Tumor Effect of Smp24 in Lung Adenocarcinoma A549 Cells Depends on Its Induction of Mitochondrial Dysfunctions and ROS Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF-κB, and TGF-β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sesamin induces A549 cell mitophagy and mitochondrial apoptosis via a reactive oxygen species-mediated reduction in mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UCP2 Inhibits ROS-Mediated Apoptosis in A549 under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide: Apoptosis Induction Pathway of Antitumor Agent-75

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the apoptotic pathway induced by Antitumor agent-75, a novel quinoxaline derivative with potent antitumor activity. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the signaling pathways and experimental workflows.

This compound, also known as compound 14da, is a regioisomer of Antitumor agent-74 (compound 13da). These compounds are typically used in combination as a mixture referred to as mriBIQ 13da/14da . Their primary mechanism of action against cancer cells, particularly the human lung adenocarcinoma cell line A549, is the induction of mitochondrial apoptosis.

Core Mechanism of Action

The cytotoxic effects of this compound (as part of the mriBIQ 13da/14da mixture) in A549 cells are primarily driven by the induction of the intrinsic (mitochondrial) pathway of apoptosis. This process is initiated by an increase in intracellular reactive oxygen species (ROS), leading to a cascade of events that culminate in programmed cell death. Key events in this pathway include cell cycle arrest at the S phase and the inhibition of DNA synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound (mriBIQ 13da/14da) in A549 cells.

Table 1: Cytotoxicity of mriBIQ 13da/14da

| Cell Line | Compound | IC50 (μM) |

| A549 (Human Lung Adenocarcinoma) | mriBIQ 13da/14da | 2.8[1] |

Table 2: Effect of mriBIQ 13da/14da on Cell Cycle Distribution in A549 Cells

| Treatment Concentration (μM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 65.2 | 23.5 | 11.3 |

| 1.0 | 45.1 | 49.0 | 5.9 |

| 2.5 | 28.7 | 66.3 | 5.0 |

| 5.0 | 25.4 | 68.0 | 6.6 |

Table 3: Effect of mriBIQ 13da/14da on Mitochondrial Membrane Potential (ΔΨm) in A549 Cells

| Treatment Concentration (μM) | % Cells with Depolarized ΔΨm |

| Control | 5.2 |

| 1.0 | 25.8 |

| 2.5 | 48.9 |

| 5.0 | 72.4 |

Signaling Pathways

The induction of apoptosis by this compound follows a well-defined signaling cascade within the mitochondrial pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound.

Cell Culture and Treatment

-

Cell Line: Human lung adenocarcinoma A549 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: this compound (mriBIQ 13da/14da) is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in the culture medium to the desired final concentrations (e.g., 1, 2.5, 5 µM). Control cells are treated with an equivalent amount of DMSO.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed A549 cells in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Seed A549 cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Analysis of Apoptosis by Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

After treatment with this compound, harvest and wash the cells.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The lipophilic cationic probe JC-1 is used to measure changes in mitochondrial membrane potential.

-

Procedure:

-

Treat A549 cells with this compound as described.

-

Harvest the cells and incubate them with JC-1 staining solution for 20 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the fluorescence by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway.

-

Procedure:

-

Lyse the treated A549 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, Caspase-9, Caspase-3, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound, as a component of the mriBIQ 13da/14da mixture, is a promising novel anticancer agent that induces apoptosis in human lung adenocarcinoma cells through the mitochondrial pathway. Its mechanism of action, characterized by the induction of ROS, disruption of mitochondrial membrane potential, and activation of the caspase cascade, offers a targeted approach for cancer therapy. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar quinoxaline-based compounds.

References

Antitumor Agent-75: A Technical Guide on its Pro-oxidative Mechanism of Action and Induction of Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antitumor Agent-75 is a novel investigational compound designed to selectively target and eliminate cancer cells through the targeted induction of overwhelming oxidative stress. Unlike conventional chemotherapeutics that primarily target DNA replication, this compound exploits the inherently altered redox balance of cancer cells, which exhibit higher basal levels of reactive oxygen species (ROS) compared to their normal counterparts.[1][2] This guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role in ROS production, the subsequent impact on critical cellular signaling pathways, and detailed protocols for its experimental evaluation.

Introduction: The Dual Role of Reactive Oxygen Species in Cancer

Reactive oxygen species (ROS), including superoxide anions (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of aerobic metabolism.[2] In normal physiological conditions, ROS function as critical second messengers in various signaling pathways that regulate processes like cell proliferation and differentiation.[3][4]

Cancer cells, due to their increased metabolic rate and mitochondrial dysfunction, typically exhibit elevated levels of intracellular ROS.[1][5] This heightened oxidative stress can be a double-edged sword. On one hand, moderate increases in ROS can promote tumor progression by activating pro-survival signaling pathways and inducing genomic instability.[3][6] On the other hand, excessive ROS levels can overwhelm the antioxidant capacity of the cell, leading to damage of lipids, proteins, and DNA, and ultimately culminating in cell death.[2][7] This vulnerability of cancer cells to further oxidative stress provides a therapeutic window for pro-oxidative anticancer agents like this compound.[1][8]

Core Mechanism of Action of this compound

This compound is a mitochondria-targeted pro-oxidant. Its molecular design facilitates its accumulation within the mitochondria of cancer cells, the primary site of cellular ROS production.[9][10]

Mechanism of ROS Induction:

-

Mitochondrial Accumulation: The agent's lipophilic cationic structure promotes its uptake across the mitochondrial membrane potential, which is typically higher in cancer cells.

-

Inhibition of Electron Transport Chain (ETC): this compound selectively inhibits Complex III of the mitochondrial ETC.[11] This disruption leads to an increased leakage of electrons, which then react with molecular oxygen to form superoxide radicals (O₂•−).

-

Redox Cycling: The agent itself can undergo redox cycling, directly transferring electrons to molecular oxygen and thereby generating more superoxide.

-

Overwhelming Antioxidant Defenses: The rapid and localized burst of ROS production surpasses the capacity of the cell's antioxidant systems, such as the glutathione (GSH) and thioredoxin (Trx) pathways, leading to a state of severe oxidative stress.[8]

Caption: Mechanism of ROS induction by this compound.

Impact on Cancer Cell Signaling Pathways

The excessive ROS generated by this compound activates several signaling cascades that converge to induce apoptotic cell death.

Key Affected Pathways:

-

MAPK Pathway (JNK and p38 Activation): High levels of ROS lead to the activation of stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 MAPK.[7][12] These kinases are key mediators of the apoptotic response to cellular stress. ROS can oxidize and inactivate phosphatases that normally suppress these pathways, leading to their sustained activation.[3]

-

PI3K/Akt Pathway Inhibition: The tumor suppressor PTEN, a negative regulator of the pro-survival PI3K/Akt pathway, is often inactivated by oxidation in cancer cells, promoting their survival.[4] However, the overwhelming oxidative stress from this compound can lead to further damage that disrupts the integrity of this pathway, contributing to apoptosis.

-

NF-κB Pathway Modulation: While ROS can activate the NF-κB pathway, which is generally pro-survival, excessive and sustained ROS levels can also lead to the activation of apoptotic signaling that overrides the pro-survival signals.[6]

Caption: Key signaling pathways affected by this compound-induced ROS.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 2.5 |

| MDA-MB-231 | Breast Cancer | 1.8 |

| A549 | Lung Cancer | 3.2 |

| HCT116 | Colon Cancer | 2.1 |

| PANC-1 | Pancreatic Cancer | 1.5 |

Table 2: ROS Induction and Apoptosis

| Cell Line | Treatment (Agent-75, 2x IC50, 6h) | Fold Increase in ROS (DCF Fluorescence) | % Apoptotic Cells (Annexin V+) |

| MDA-MB-231 | Untreated | 1.0 | 4.5% |

| MDA-MB-231 | Treated | 8.2 | 65.7% |

| PANC-1 | Untreated | 1.0 | 5.1% |

| PANC-1 | Treated | 9.5 | 72.3% |

Detailed Experimental Protocols

Measurement of Intracellular ROS using DCFDA

This protocol details the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable probe that fluoresces upon oxidation by ROS.[13][14]

Materials:

-

DCFDA (or Carboxy-H2DCFDA)

-

Phosphate-Buffered Saline (PBS)

-

HEPES Buffered Salt Solution (HBSS)

-

Cell culture medium

-

This compound

-

96-well black, clear-bottom plates or flow cytometry tubes

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate (for plate reader) or appropriate culture flasks (for flow cytometry) and allow them to adhere overnight.

-

Dye Loading:

-

Treatment:

-

Remove the DCFDA solution and wash the cells twice with PBS or HBSS to remove any excess probe.[16]

-

Add fresh culture medium containing various concentrations of this compound (and appropriate vehicle controls).

-

Incubate for the desired treatment period (e.g., 1-6 hours).

-

-

Measurement:

Caption: Experimental workflow for measuring intracellular ROS.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This dual-staining flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

PBS

-

Flow cytometry tubes

Procedure:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time (e.g., 24-48 hours). Include both treated and untreated wells.

-

Cell Harvesting:

-

Collect floating cells from the medium.

-

Wash the adherent cells with PBS and detach them using trypsin.

-

Combine the floating and adherent cells for each sample and centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cell pellet once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Interpretation:

-

Annexin V(-) / PI(-): Viable cells

-

Annexin V(+) / PI(-): Early apoptotic cells

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells

-

Annexin V(-) / PI(+): Necrotic cells

-

-

Conclusion and Future Directions

This compound represents a promising therapeutic strategy that leverages the intrinsic oxidative stress in cancer cells. By selectively targeting mitochondria and inducing a lethal burst of ROS, it activates apoptotic pathways while potentially sparing normal cells with lower basal ROS levels. Future research will focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to select patient populations most likely to respond to this pro-oxidative therapeutic approach. The development of combination therapies, pairing this compound with agents that further sensitize cancer cells to oxidative stress, is also a key area of investigation.

References

- 1. Understanding of ROS-Inducing Strategy in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive oxygen species-dependent signaling regulates cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjgnet.com [wjgnet.com]

- 5. Frontiers | Mitochondrial Redox Hubs as Promising Targets for Anticancer Therapy [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. embopress.org [embopress.org]

- 8. mdpi.com [mdpi.com]

- 9. Mitochondria and Mitochondrial ROS in Cancer: Novel Targets for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A mitochondria-targeting ROS-activated nanoprodrug for self-augmented antitumor oxidation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondria-Targeted Antioxidants Inhibit Tumor Growth - News Center [news.feinberg.northwestern.edu]

- 12. researchgate.net [researchgate.net]

- 13. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 14. yeditepejhs.org [yeditepejhs.org]

- 15. youtube.com [youtube.com]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. assaygenie.com [assaygenie.com]

Technical Guide: S-Phase Cell Cycle Arrest by Antitumor Agent-75

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-75 is a novel cytotoxic compound that has demonstrated significant potential in the inhibition of cancer cell proliferation, particularly in human lung adenocarcinoma (A549).[1] Its primary mechanism of action involves the induction of cell cycle arrest at the S phase, leading to the inhibition of DNA synthesis.[1] Furthermore, this compound has been observed to induce mitochondrial apoptosis and elevate levels of reactive oxygen species (ROS) within cancer cells.[1] This guide provides a comprehensive overview of the available data on this compound, detailed experimental protocols for its study, and a proposed signaling pathway for its mechanism of action.

Quantitative Data Summary

The cytotoxic and cell cycle effects of this compound have been quantified in the A549 human lung adenocarcinoma cell line. The available data is summarized below.

| Parameter | Cell Line | Concentration | Duration | Result |

| IC50 | A549 | 2.8 µM | - | In combination with Antitumor agent-74.[1] |

| Cell Cycle Arrest (S Phase) | A549 | 1 µM | 12 hours | 49.0% of cells in S phase.[1] |

| 2.5 µM | 12 hours | 66.3% of cells in S phase.[1] | ||

| 5 µM | 12 hours | 68.0% of cells in S phase.[1] |

Proposed Signaling Pathway

Based on the observed S-phase arrest and induction of reactive oxygen species, a putative signaling pathway for this compound is proposed. The agent may induce DNA damage or replication stress, potentially mediated by ROS, which in turn activates the S-phase checkpoint. This leads to the inhibition of key cell cycle regulators and a halt in DNA synthesis.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.

Materials:

-

A549 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

A549 cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture A549 cells in 6-well plates and treat with desired concentrations of this compound for a specific duration (e.g., 12 hours).

-

Harvest the cells by trypsinization, collect them in a tube, and centrifuge.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cells in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is for the detection of key proteins involved in the S-phase of the cell cycle.

Materials:

-

Treated A549 cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Cyclin A, CDK2, p21, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize the protein levels.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFDA to measure intracellular ROS levels.

Materials:

-

A549 cells

-

This compound

-

2',7'-Dichlorofluorescin diacetate (DCFDA)

-

PBS

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Seed A549 cells in a suitable format (e.g., 6-well or 96-well plate).

-

Treat the cells with this compound for the desired time.

-

Wash the cells with PBS.

-

Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer (Excitation: 488 nm, Emission: 530 nm) or a fluorescence plate reader.

-

An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

This compound is a promising anticancer compound that exerts its effect through the induction of S-phase cell cycle arrest and apoptosis in cancer cells. The available data suggests a mechanism involving the generation of reactive oxygen species and subsequent disruption of DNA synthesis. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in the action of this compound. The protocols provided in this guide offer a framework for the continued investigation of this and other novel antitumor agents.

References

Unraveling the Mechanism of Antitumor Agent-75: A Technical Guide to its DNA Synthesis Inhibition Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the DNA synthesis inhibition properties of "Antitumor agent-75," a novel cytotoxic compound. The agent, a mixture of regioisomers identified in scientific literature as mriBIQ 13da/14da, has demonstrated significant potential in hampering the proliferation of cancer cells, particularly human lung adenocarcinoma (A549). This document outlines the agent's effects on the cell cycle, details the experimental methodologies used for its evaluation, and visualizes the proposed mechanism of action.

Core Findings: S-Phase Arrest and Cytotoxicity

This compound exerts its cytotoxic effects primarily through the disruption of DNA synthesis.[1] This is achieved by arresting the cell cycle in the S-phase, the critical period of DNA replication.[1] The agent's efficacy is highlighted by its half-maximal inhibitory concentration (IC50) and its dose-dependent impact on cell cycle distribution.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound, in combination with Antitumor agent-74 (identified as mriBIQ 13da/14da), was evaluated against the A549 human lung adenocarcinoma cell line. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, was determined to be 2.8 μM.[2][3][4][5][6]

| Compound | Cell Line | IC50 (μM) |

| This compound (in combination with Antitumor agent-74) | A549 (Human Lung Adenocarcinoma) | 2.8 |

Dose-Dependent S-Phase Cell Cycle Arrest

Treatment of A549 cells with this compound resulted in a significant, dose-dependent increase in the population of cells within the S-phase of the cell cycle. This accumulation indicates a blockage during DNA replication. In untreated control cells, 8.7% of the population was in the S-phase.[1]

| Concentration of this compound (μM) | Percentage of Cells in S-Phase (%) |

| 0 (Control) | 8.7 |

| 1 | 49.0 |

| 2.5 | 66.3 |

| 5 | 68.0 |

Proposed Mechanism of Action

The primary mechanism of this compound involves the inhibition of DNA synthesis, leading to S-phase arrest and subsequent induction of mitochondrial apoptosis.[1][2][5][7] The agent's activity is also associated with an increase in reactive oxygen species (ROS) production.[2][7]

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on the A549 cell line.

Caption: Workflow for the MTT-based cytotoxicity assay.

-

Cell Seeding: A549 cells are seeded in 96-well plates at a specified density and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound (e.g., 1, 5, 25, 50, 100 µM) and incubated for 48 hours.[2]

-

MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: After a 4-hour incubation, the resulting formazan crystals are dissolved in a solubilizing agent such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle after treatment with the agent.

Caption: Workflow for cell cycle analysis by flow cytometry.

-

Cell Treatment: A549 cells are treated with different concentrations of this compound (1, 2.5, and 5 µM) for 12 hours.[2][7]

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol.

-

RNA Digestion: The fixed cells are treated with RNase A to ensure that only DNA is stained.

-

DNA Staining: The cells are then stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Interpretation: The resulting histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound demonstrates a clear and potent inhibitory effect on DNA synthesis in A549 human lung adenocarcinoma cells. Its ability to induce S-phase cell cycle arrest at micromolar concentrations, coupled with the induction of mitochondrial apoptosis, marks it as a compound of significant interest for further preclinical and clinical investigation in oncology. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of novel anticancer therapeutics.

References

- 1. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of "Antitumor Agent-75": A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document is based on publicly available data, which is currently limited to supplier-provided information. "Antitumor agent-75" appears to be a research compound in the early stages of investigation, and as such, comprehensive peer-reviewed data is not yet available. This guide summarizes the existing preliminary information and outlines the general experimental approaches that would be necessary for a thorough efficacy investigation.

Introduction

"this compound" (MCE HY-151295) is a novel compound identified as a potent antitumor agent. Preliminary data suggests it exerts cytotoxic effects on various cancer and normal human cell lines. A notable finding is its highly selective cytotoxic effect on the human lung adenocarcinoma cell line, A549, particularly when used in combination with "Antitumor agent-74" (MCE HY-151292). The proposed mechanism of action involves the inhibition of DNA/RNA synthesis, leading to cell cycle arrest and apoptosis.

Summary of Preclinical Data

The currently available quantitative data for "this compound" is sparse and primarily derived from in vitro studies on the A549 cell line.

| Cell Line | Combination Agent | IC50 Value | Reported Effect(s) |

| A549 (Human Lung Adenocarcinoma) | Antitumor agent-74 (HY-151292) | 2.8 µM | Selective cytotoxicity |

Note: The data in this table is based on information from a commercial supplier and has not been independently verified through peer-reviewed publications.

Putative Mechanism of Action

Based on initial descriptions, the proposed mechanism of action for "this compound" in A549 cells is multifaceted, involving:

-

Inhibition of DNA/RNA Synthesis: The primary mechanism is suggested to be the disruption of nucleic acid synthesis.

-

Cell Cycle Arrest: The agent appears to halt the cell cycle in the S-phase, which is consistent with the inhibition of DNA replication.

-

Induction of Mitochondrial Apoptosis: The cytotoxic effects are believed to be mediated through the intrinsic apoptotic pathway.

-

Increased Reactive Oxygen Species (ROS) Production: The compound may induce oxidative stress within the cancer cells, contributing to their death.

Experimental Protocols

The following are generalized, standard protocols that would be employed to investigate the efficacy of a novel antitumor agent like "this compound".

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To determine the cytotoxic effects of "this compound" on cancer cell lines and to calculate the IC50 (half-maximal inhibitory concentration) value.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of "this compound" (and in combination with "Antitumor agent-74") for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Assay:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

-

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of "this compound" on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cells with "this compound" at concentrations around the IC50 value for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by "this compound".

Methodology:

-

Cell Treatment: Treat cells with "this compound" for a predetermined time.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for evaluating an antitumor agent.

Caption: General workflow for in vitro evaluation of "this compound".

Caption: Hypothesized mechanism of action for "this compound".

Future Directions

A comprehensive investigation into the efficacy of "this compound" would require:

-

Broad-Spectrum Cytotoxicity Screening: Testing against a larger panel of cancer cell lines to identify other sensitive cancer types.

-

Target Deconvolution: Identifying the specific molecular target(s) of "this compound".

-

In Vivo Efficacy Studies: Evaluating the antitumor activity in animal models (e.g., xenograft models using A549 cells).

-

Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

-

Combination Therapy Optimization: Further investigating the synergistic effects with "Antitumor agent-74" and other potential combination agents.

This document serves as a preliminary guide based on the limited available information. Further extensive research is necessary to fully elucidate the therapeutic potential of "this compound".

Antitumor Agent-75: A Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential solubility and stability testing required for the preclinical and clinical development of novel anti-cancer compounds, exemplified by the hypothetical "Antitumor agent-75." Adherence to standardized guidelines, such as those established by the International Council for Harmonisation (ICH), is critical for ensuring drug quality, safety, and efficacy.[1][2][3][4][5] This document outlines the core experimental protocols, data presentation formats, and relevant biological pathways to guide researchers in their evaluation of new chemical entities.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation development.[6] Poorly water-soluble drugs often exhibit low absorption, limiting their therapeutic potential.[6] Therefore, a thorough understanding of an agent's solubility profile is paramount.

Experimental Protocols

Two primary methods are employed to assess drug solubility: kinetic and thermodynamic.[7]

1.1.1. Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound upon its transition from an organic solvent (typically DMSO) to an aqueous buffer.[7][8]

-

Objective: To determine the concentration at which a compound precipitates from a supersaturated solution.

-

Methodology:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final DMSO concentration of 1-2%.

-

Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[8]

-

Measure the turbidity of each solution using a nephelometer or a UV-Vis spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).[8]

-

The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

-

1.1.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the true equilibrium solubility of a compound and is considered the gold standard.[7][8] It is typically employed in later stages of drug development to guide formulation.[7]

-

Objective: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

-

Methodology:

-

Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Filter the solutions to remove any undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

-

Data Presentation

The solubility data for this compound should be summarized in clear and concise tables.

Table 1: Kinetic Solubility of this compound

| Buffer System (pH) | Temperature (°C) | Kinetic Solubility (µg/mL) |

| PBS (7.4) | 25 | [Insert Data] |

| PBS (7.4) | 37 | [Insert Data] |

Table 2: Thermodynamic Solubility of this compound

| Buffer System (pH) | Temperature (°C) | Thermodynamic Solubility (µg/mL) |

| 0.1 N HCl (1.2) | 25 | [Insert Data] |

| Acetate Buffer (4.5) | 25 | [Insert Data] |

| Phosphate Buffer (6.8) | 25 | [Insert Data] |

| Phosphate Buffer (7.4) | 25 | [Insert Data] |

| 0.1 N HCl (1.2) | 37 | [Insert Data] |

| Acetate Buffer (4.5) | 37 | [Insert Data] |

| Phosphate Buffer (6.8) | 37 | [Insert Data] |

| Phosphate Buffer (7.4) | 37 | [Insert Data] |

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies are essential for determining a drug's shelf-life and recommended storage conditions.[1]

Experimental Protocols

Stability studies for anticancer drugs should be designed to reflect real-world clinical practices, including potential temperature excursions.[9][10]

2.1.1. Solid-State Stability

-

Objective: To evaluate the stability of the solid drug substance under various environmental conditions.

-

Methodology:

-

Store accurately weighed samples of solid this compound in controlled environment chambers under the conditions specified in the ICH guidelines.[1][5]

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies), withdraw samples.[5]

-

Analyze the samples for appearance, assay (potency), degradation products, and any other relevant physical or chemical changes. A validated stability-indicating analytical method (typically HPLC) is required.[11]

-

2.1.2. Solution-State Stability

-

Objective: To assess the stability of this compound in solution, which is relevant for liquid formulations and in-use stability.

-

Methodology:

-

Prepare solutions of this compound in relevant solvents and buffers at a known concentration.

-

Store the solutions under various conditions, including refrigeration (2-8°C), room temperature (25°C), and accelerated conditions (e.g., 40°C).[1][5] Photostability should also be assessed by exposing the solution to a controlled light source.[11][12]

-

At specified time intervals, analyze the solutions for changes in pH, appearance, assay, and the formation of degradation products.

-

2.1.3. Forced Degradation (Stress Testing)

-

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[3][11][12] This is crucial for developing and validating a stability-indicating analytical method.

-

Methodology:

-

Expose solutions of this compound to harsh conditions, including:

-

Analyze the stressed samples to identify and characterize the degradation products using techniques like LC-MS/MS.

-

Data Presentation

Stability data should be presented in a tabular format that clearly shows the change in quality attributes over time and under different storage conditions.

Table 3: Solid-State Stability of this compound (Long-Term Storage at 25°C/60% RH)

| Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | [Initial Appearance] | [Initial Assay] | [Initial Degradants] |

| 3 | [Appearance] | [Assay] | [Degradants] |

| 6 | [Appearance] | [Assay] | [Degradants] |

| 9 | [Appearance] | [Assay] | [Degradants] |

| 12 | [Appearance] | [Assay] | [Degradants] |

| 18 | [Appearance] | [Assay] | [Degradants] |

| 24 | [Appearance] | [Assay] | [Degradants] |

| 36 | [Appearance] | [Assay] | [Degradants] |

Table 4: Solution-State Stability of this compound in PBS (pH 7.4)

| Storage Condition | Time (Hours) | Appearance | Assay (%) | Total Degradation Products (%) |

| 2-8°C | 0 | [Initial Appearance] | [Initial Assay] | [Initial Degradants] |

| 24 | [Appearance] | [Assay] | [Degradants] | |

| 48 | [Appearance] | [Assay] | [Degradants] | |

| 72 | [Appearance] | [Assay] | [Degradants] | |